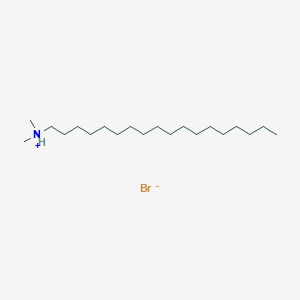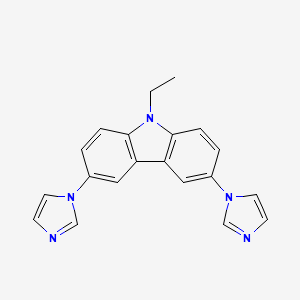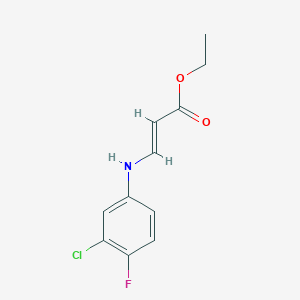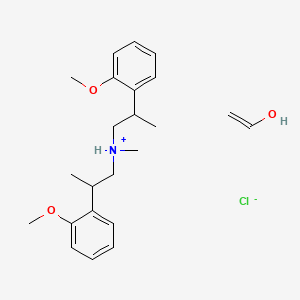![molecular formula C12H17FN2O8S2 B15344075 [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 23721-20-2](/img/structure/B15344075.png)
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H17FN2O8S2
Métodos De Preparación
The synthesis of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves a series of chemical reactions. One common method includes the reaction of 3-fluoro-4-nitroaniline with diethanolamine, followed by the introduction of methanesulfonyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition or activation of specific biochemical processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparación Con Compuestos Similares
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
[(3-Methyl-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: This compound has a methyl group instead of a fluoro group, leading to different chemical and biological properties.
[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
23721-20-2 |
|---|---|
Fórmula molecular |
C12H17FN2O8S2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-[3-fluoro-N-(2-methylsulfonyloxyethyl)-4-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H17FN2O8S2/c1-24(18,19)22-7-5-14(6-8-23-25(2,20)21)10-3-4-12(15(16)17)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
WMBJSDQAESMIML-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


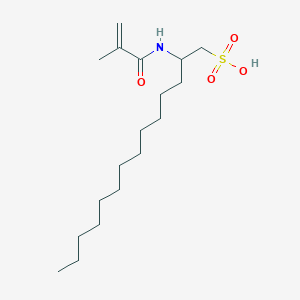
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

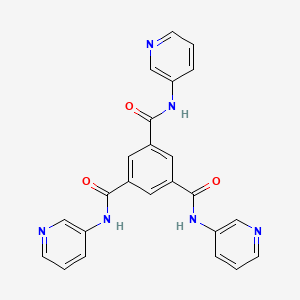

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)

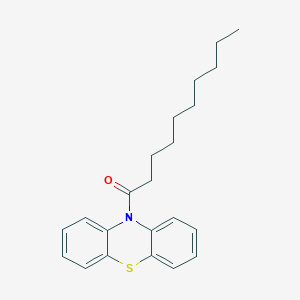
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
